molecular formula C6H8ClN3O B1396471 6-Chloro-2-Ethoxypyrimidin-4-amine CAS No. 3286-56-4

6-Chloro-2-Ethoxypyrimidin-4-amine

Cat. No.: B1396471
CAS No.: 3286-56-4
M. Wt: 173.6 g/mol
InChI Key: KGVIIVRIYYSARF-UHFFFAOYSA-N
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Description

6-Chloro-2-Ethoxypyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position, an ethoxy group at the 2nd position, and an amino group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-Ethoxypyrimidin-4-amine typically involves the chlorination of 2-Ethoxypyrimidin-4-amine. One common method includes the reaction of 2-Ethoxypyrimidin-4-amine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-Ethoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

6-Chloro-2-Ethoxypyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antiviral, antibacterial, and anticancer agents.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals, contributing to advancements in agriculture and manufacturing.

Mechanism of Action

The mechanism of action of 6-Chloro-2-Ethoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal chemistry, its derivatives may act as inhibitors of key enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxypyrimidin-4-amine: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.

    6-Chloro-2-Methoxypyrimidin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in physical and chemical properties.

    6-Chloro-4-aminopyrimidine: Lacks the ethoxy group at the 2nd position, affecting its solubility and reactivity.

Uniqueness

6-Chloro-2-Ethoxypyrimidin-4-amine is unique due to the combination of the chlorine atom, ethoxy group, and amino group on the pyrimidine ring. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

6-chloro-2-ethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIIVRIYYSARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718279
Record name 6-Chloro-2-ethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3286-56-4
Record name 6-Chloro-2-ethoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3286-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-ethoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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